
ALPHA-CAROTENE
Overview
Description
Alpha-carotene is a provitamin A carotenoid with the chemical formula C₄₀H₅₆, structurally characterized by two β-ionone rings connected by a polyene chain, differing from beta-carotene in the position of one double bond . It is predominantly sourced from orange and dark green vegetables, such as carrots, pumpkins, and spinach . Unlike beta-carotene, this compound converts to retinol (vitamin A) at half the efficiency , but it exhibits distinct biological activities, including potent antioxidant and anticancer properties . Epidemiological studies highlight its association with reduced risks of cardiovascular disease (CVD), cancer, and all-cause mortality .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-carotene can be synthesized through various chemical routes, often involving the use of precursor molecules such as geranylgeranyl diphosphate (GGPP). The biosynthesis of this compound in plants involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase . In laboratory settings, synthetic routes may involve the use of organic solvents and catalysts to facilitate the formation of the carotenoid structure.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as carrots, sweet potatoes, and pumpkins . The extraction process often includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) . Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Alpha-carotene undergoes various chemical reactions, including oxidation, reduction, and isomerization. Oxidation reactions can lead to the formation of epoxides and other oxidized derivatives . Reduction reactions may involve the addition of hydrogen to the double bonds, altering the compound’s structure and properties .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and properties . For example, the oxidation of this compound can produce compounds with enhanced antioxidant properties .
Scientific Research Applications
Nutritional Applications
Alpha-carotene is recognized for its role as a provitamin A carotenoid, contributing to vitamin A intake in humans. It is found in various fruits and vegetables, particularly in orange and green leafy vegetables such as carrots, sweet potatoes, and spinach.
Health Benefits
- Antioxidant Properties : this compound exhibits strong antioxidant capabilities, which help neutralize free radicals in the body. This action is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases .
- Cancer Prevention : Research indicates that this compound may play a role in reducing the risk of certain cancers by inducing apoptosis in cancer cells and modulating immune responses . Studies have shown a correlation between higher dietary intake of this compound and lower incidences of lung cancer and other malignancies .
Therapeutic Applications
Recent studies have expanded the understanding of this compound's therapeutic potential beyond its nutritional value.
Chronic Disease Management
- Cardiovascular Health : this compound has been linked to improved cardiovascular health by reducing inflammation and improving lipid profiles. Its antioxidant properties contribute to lowering oxidative stress, which is a risk factor for heart disease .
- Diabetes Management : Emerging research suggests that this compound may help regulate blood sugar levels and improve insulin sensitivity, making it a candidate for managing diabetes .
Gut Health
Investigations into the gut microbiome have revealed that the metabolism of carotenoids like this compound can be influenced by gut bacteria. This interaction may lead to personalized dietary recommendations to enhance carotenoid absorption and efficacy based on individual microbiome profiles .
Agricultural Applications
This compound's role extends into agriculture, where it can enhance crop quality and resilience.
Biofortification
Efforts are underway to biofortify crops with higher levels of this compound to combat vitamin A deficiency globally. Genetic engineering techniques aim to increase the concentration of carotenoids in staple crops, thereby improving their nutritional value .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
Alpha-carotene exerts its effects primarily through its antioxidant properties. It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids . Additionally, this compound is converted into retinol (vitamin A) in the body, which is essential for vision, immune function, and cellular growth . The molecular targets and pathways involved include the retinoid receptors and various antioxidant enzymes .
Comparison with Similar Compounds
Comparison with Similar Carotenoids
Beta-Carotene
- Chemical Structure: Both share the formula C₄₀H₅₆ but differ in ring structure (alpha-carotene has one ε-ionone and one β-ionone ring; beta-carotene has two β-ionone rings) .
- Vitamin A Activity : Beta-carotene provides twice the vitamin A activity of this compound . However, this compound demonstrates superior antioxidant capacity, being 38% more potent in neutralizing free radicals .
- Anticancer Effects: this compound shows 10-fold greater efficacy in suppressing neuroblastoma cell proliferation and inhibiting tumor promotion in mouse models of lung, skin, and liver cancers compared to beta-carotene . In humans, this compound intake correlates with reduced prostate cancer risk (HR: 0.46 for highest vs.
Beta-Cryptoxanthin
- Provitamin A Activity : Both this compound and beta-cryptoxanthin contribute to vitamin A synthesis, but beta-cryptoxanthin has lower conversion efficiency than this compound .
- Health Benefits : In nested case-control studies, this compound and beta-cryptoxanthin are inversely associated with upper aerodigestive tract cancer risk (OR: 0.19 and 0.25, respectively), though this compound exhibits stronger protective trends .
Lycopene and Lutein
- Non-Provitamin A Carotenoids: Unlike this compound, lycopene and lutein lack vitamin A activity but are linked to reduced risks of prostate cancer (lycopene) and age-related macular degeneration (lutein) .
- Comparative Antioxidant Effects : Lycopene excels in quenching singlet oxygen, while this compound demonstrates broader anticancer activity across multiple organ systems .
Research Findings and Data Tables
Table 1: Key Properties of this compound vs. Similar Carotenoids
Property | This compound | Beta-Carotene | Beta-Cryptoxanthin | Lycopene |
---|---|---|---|---|
Chemical Formula | C₄₀H₅₆ | C₄₀H₅₆ | C₄₀H₅₆O | C₄₀H₅₆ |
Provitamin A | Yes (50% efficiency) | Yes (100% efficiency) | Yes (lower efficiency) | No |
Antioxidant Potency | 1.38x beta-carotene | Baseline | Moderate | High (singlet oxygen) |
Cancer Risk Reduction | Prostate (HR: 0.46), aerodigestive (OR: 0.19) | Limited evidence | Aerodigestive (OR: 0.25) | Prostate (moderate) |
Major Dietary Sources | Carrots, spinach | Carrots, sweet potatoes | Oranges, papaya | Tomatoes, watermelon |
Table 2: Epidemiological Studies on Mortality and Disease Risk
Mechanistic Insights and Public Health Implications
- Antioxidant Synergy : this compound’s superior efficacy may stem from its unique interaction with cellular membranes and enhanced stability against oxidative degradation compared to beta-carotene .
- Dietary Trends : Declining this compound intake in U.S. adults (2009–2018) raises concerns, as its dietary levels serve as biomarkers for vegetable consumption and overall diet quality .
- Research Gaps : While beta-carotene dominates supplement formulations, this compound’s potency in preclinical models warrants further clinical exploration, particularly in high-risk populations .
Q & A
Basic Research Questions
Q. What methodological considerations are essential when quantifying alpha-carotene in biological samples?
this compound quantification requires careful sample preparation to avoid degradation. Samples should be stored at -80°C or in liquid nitrogen and shipped on dry ice to preserve stability . Analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are recommended for sensitivity and specificity. Include internal standards (e.g., deuterated analogs) to control for matrix effects and validate methods using recovery experiments .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
Reproducibility depends on standardized protocols for homogenization, solvent selection (e.g., hexane/acetone for lipid-rich matrices), and protection from light/oxygen. Document solvent ratios, centrifugation parameters, and temperature controls. Publish raw chromatographic data and calibration curves to enable cross-lab validation .
Q. What are the key challenges in distinguishing this compound from structural analogs (e.g., beta-carotene) during analysis?
Use chromatographic methods with sufficient resolution, such as C30 columns, to separate alpha- and beta-carotene isomers. Confirm identities via UV-Vis spectra (peak at ~444 nm for this compound) and tandem MS fragmentation patterns. Cross-validate with reference standards .
Advanced Research Questions
Q. How can contradictory findings between observational and interventional studies on this compound’s health effects be resolved?
Observational studies often report inverse associations between this compound intake and disease risk, while interventional trials (e.g., beta-carotene trials in smokers ) show null or adverse effects. Address discrepancies by:
- Differentiating this compound’s unique antioxidant mechanisms from beta-carotene.
- Controlling for confounding factors (e.g., smoking status, dietary synergies with other phytochemicals).
- Designing dose-response studies to identify optimal bioactive concentrations .
Q. What experimental designs are optimal for studying this compound’s bioavailability in human trials?
Use randomized crossover studies with controlled diets to isolate this compound effects. Measure plasma kinetics (Tmax, Cmax) and employ stable isotope tracers to track absorption. Account for genetic polymorphisms (e.g., BCMO1) affecting carotenoid metabolism .
Q. How should researchers address heterogeneity in this compound data across population cohorts?
Apply meta-regression to assess sources of variation, such as ethnic differences in dietary patterns or genetic predisposition. Stratify analyses by covariates (e.g., BMI, smoking) and use Mendelian randomization to infer causality .
Q. Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s nonlinear dose-response relationships?
Use restricted cubic splines or segmented regression to model nonlinear associations. Report confidence intervals and p-values for inflection points. For omics datasets, apply pathway analysis (e.g., KEGG) to link this compound levels to metabolic networks .
Q. How can researchers mitigate bias in systematic reviews of this compound’s role in chronic disease?
Follow PRISMA guidelines: Include gray literature, assess study quality (e.g., Newcastle-Ottawa Scale), and perform sensitivity analyses to exclude high-risk-of-bias studies. Involve methodologists to interpret heterogeneity metrics (I²) .
Q. Experimental Design and Validation
Q. What are the best practices for validating this compound’s biological activity in cellular models?
Use physiologically relevant concentrations (e.g., 1–10 μM) based on human plasma levels. Combine in vitro assays (e.g., ROS scavenging) with gene expression profiling (e.g., NRF2 pathway). Replicate findings across multiple cell lines (e.g., Caco-2, HepG2) .
Q. How should longitudinal studies on this compound’s anti-aging effects be structured?
Employ cohort studies with repeated measures over ≥5 years. Assess biomarkers (e.g., telomere length, oxidative stress markers) and integrate dietary records. Use mixed-effects models to adjust for time-varying confounders .
Q. Ethical and Reporting Standards
Q. What ethical considerations apply when designing this compound supplementation trials?
Obtain informed consent detailing potential risks (e.g., pro-oxidant effects at high doses). For high-risk populations (e.g., smokers), include Data Safety Monitoring Boards. Reference adverse events from prior trials (e.g., ATBC and CARET studies ).
Q. How can researchers enhance transparency in reporting this compound data?
Adhere to FAIR principles: Deposit raw spectra, chromatograms, and processed data in repositories (e.g., MetaboLights). Describe instrument parameters (e.g., LC gradient, ionization mode) to enable replication .
Properties
IUPAC Name |
1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAOWXLWRTKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864072 | |
Record name | 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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